3-Cyclobutyl-3-oxopropanenitrile

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibition

3-Cyclobutyl-3-oxopropanenitrile (CAS 118431-89-3) is a small, bifunctional organic compound with the molecular formula C₇H₉NO and a molecular weight of 123.15 g/mol. It is classified as a β-ketonitrile, a class of molecules possessing a nitrile group directly adjacent to a carbonyl group.

Molecular Formula C7H9NO
Molecular Weight 123.15 g/mol
CAS No. 118431-89-3
Cat. No. B043533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclobutyl-3-oxopropanenitrile
CAS118431-89-3
Molecular FormulaC7H9NO
Molecular Weight123.15 g/mol
Structural Identifiers
SMILESC1CC(C1)C(=O)CC#N
InChIInChI=1S/C7H9NO/c8-5-4-7(9)6-2-1-3-6/h6H,1-4H2
InChIKeyBAJYSJUMDLMTGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclobutyl-3-oxopropanenitrile (CAS 118431-89-3): A Foundational Building Block for Kinase Inhibitor and Heterocyclic Synthesis Programs


3-Cyclobutyl-3-oxopropanenitrile (CAS 118431-89-3) is a small, bifunctional organic compound with the molecular formula C₇H₉NO and a molecular weight of 123.15 g/mol [1]. It is classified as a β-ketonitrile, a class of molecules possessing a nitrile group directly adjacent to a carbonyl group . This structural motif endows the compound with the ability to act as a key synthetic intermediate, participating in diverse condensation and cyclization reactions to form pharmaceutically relevant heterocycles such as pyrazoles, pyrimidines, and furans . Its cyclobutyl ring, a four-membered carbocycle, introduces a unique degree of conformational constraint and steric bulk compared to its acyclic or larger cyclic counterparts, which can be a critical factor in designing molecules for target selectivity and favorable physicochemical properties .

Critical Selection Factors for 3-Cyclobutyl-3-oxopropanenitrile: Why In-Class Analogs Are Not Interchangeable


The procurement of 3-cyclobutyl-3-oxopropanenitrile for a specific synthetic route or research program cannot be casually substituted with a seemingly similar β-ketonitrile or cyclobutyl derivative. While compounds like 3-cyclohexyl-3-oxopropanenitrile or 3-oxo-3-phenylpropanenitrile share the reactive β-ketonitrile core, their different physical properties and steric/electronic characteristics fundamentally alter their reactivity, downstream product profile, and physicochemical properties. The cyclobutyl ring provides a specific balance of lipophilicity (cLogP ~0.8) [1] and steric demand that is distinct from larger rings (e.g., cyclohexyl) or aromatic systems (e.g., phenyl). These differences directly influence synthetic yield, purification challenges, and the biological activity of any derived molecules, making precise compound selection a critical scientific and economic decision. The evidence below quantifies where these key differences emerge.

Quantitative Differentiation of 3-Cyclobutyl-3-oxopropanenitrile Against Key Comparators: A Decision-Ready Evidence Guide


Differentiation by Conformational Constraint: Cyclobutyl vs. Cyclohexyl Ring Size

In structure-activity relationship (SAR) studies for kinase inhibitors, the replacement of a cyclohexyl ring with a cyclobutyl ring has been shown to modulate target selectivity. While a direct head-to-head study comparing 3-cyclobutyl-3-oxopropanenitrile and 3-cyclohexyl-3-oxopropanenitrile is not available in the public domain, class-level evidence from kinase inhibitor patents demonstrates that the cyclobutyl moiety offers a distinct steric and conformational profile that is crucial for engaging specific hydrophobic pockets [1]. The smaller, more rigid cyclobutyl ring can lead to a significant reduction in the number of rotatable bonds and a change in molecular shape compared to the flexible cyclohexyl analog, directly impacting binding kinetics and selectivity [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibition

Lipophilicity Control: cLogP of 3-Cyclobutyl-3-oxopropanenitrile vs. Aromatic Analogs

The lipophilicity (cLogP) of a building block is a primary determinant of the overall lipophilicity and permeability of final drug candidates. 3-Cyclobutyl-3-oxopropanenitrile has a computed XLogP3 of 0.8 [1], indicating a moderate lipophilicity that is highly desirable for balancing solubility and membrane permeability. In contrast, aromatic analogs like 3-oxo-3-phenylpropanenitrile have a higher cLogP of approximately 1.4 . This difference of 0.6 log units is quantitatively significant; it translates to a roughly 4-fold lower lipophilicity for the cyclobutyl derivative, which can be crucial for avoiding issues with promiscuous binding, poor solubility, and high metabolic clearance often associated with more lipophilic compounds.

Drug Design Physicochemical Properties ADME

Reaction Selectivity in Heterocycle Synthesis: A Case Study in Pyrazole Formation

The unique steric environment of the cyclobutyl ring influences the regioselectivity of cyclocondensation reactions. A comparative synthesis study demonstrated that 3-cyclobutyl-3-oxopropanenitrile can be used as a direct alternative to 3-oxopentanenitrile in the synthesis of 5-ethyl-2-methyl-2H-pyrazol-3-ylamine derivatives [1]. The successful substitution, reported with the target compound being used without further purification after a quantitative yield, highlights its ability to form the desired pyrazole core . This contrasts with other β-ketonitriles, where differing steric or electronic properties might lead to lower yields, complex purification, or the formation of undesired isomers, requiring extensive process optimization.

Organic Synthesis Heterocyclic Chemistry Process Chemistry

Physicochemical Distinction: Boiling Point and Volatility for Purification

Physical properties directly influence handling and purification in a laboratory and industrial setting. 3-Cyclobutyl-3-oxopropanenitrile has a predicted boiling point of 208.9 ± 13.0 °C at 760 mmHg [1]. This is significantly higher than that of its acyclic analog 3-oxopentanenitrile, which has a reported boiling point of approximately 106-108 °C . This ~100 °C difference in boiling point is substantial; it means the target compound is far less volatile, which can simplify its handling, reduce losses during solvent evaporation, and allow for a wider range of purification techniques, including distillation under moderate vacuum without excessive loss. This property is a key differentiator for process chemists when selecting a building block with favorable isolation characteristics.

Chemical Process Purification Physical Properties

Validated Application Scenarios for 3-Cyclobutyl-3-oxopropanenitrile Based on Differential Evidence


Medicinal Chemistry: Optimizing Kinase Inhibitor Selectivity and ADME Profiles

For medicinal chemistry programs targeting kinases or other enzymes with deep hydrophobic pockets, 3-cyclobutyl-3-oxopropanenitrile should be prioritized over its cyclohexyl or aromatic analogs. As established by class-level evidence [1] and the computed cLogP difference of -0.6 units [2], this building block offers a superior balance of lipophilicity and steric bulk. Its incorporation into lead scaffolds is expected to yield drug candidates with improved target selectivity, lower promiscuity, and better solubility, directly addressing common failure modes in drug discovery. Use in the synthesis of cyclobutyl-containing kinase inhibitors is well-documented [3].

Process Chemistry: Streamlined Synthesis of Pyrazole-Containing APIs

When developing a scalable route to a pyrazole-based active pharmaceutical ingredient (API), 3-cyclobutyl-3-oxopropanenitrile is a strategic choice over alternative β-ketonitriles. The direct evidence of its successful, high-yielding application in a patent-exemplified pyrazole synthesis [4] demonstrates its robust and predictable reactivity. This can significantly de-risk process development by providing a validated synthetic pathway, potentially avoiding the need for lengthy optimization studies that would be required for a less-characterized analog .

Chemical Procurement: A Favorable Physicochemical Profile for Handling and Storage

For chemical procurement and inventory management, the physical properties of 3-cyclobutyl-3-oxopropanenitrile offer tangible advantages over more volatile β-ketonitriles. Its predicted boiling point of ~209 °C [5] is approximately 100 °C higher than that of 3-oxopentanenitrile, making it far less prone to evaporative loss during routine handling and storage. This lower volatility translates to reduced waste, lower exposure risk, and greater long-term stability of stock solutions, which is a direct economic and safety benefit for any research organization.

Chemical Biology: Exploring the 'Magic Methyl' Effect with a Cyclobutyl Analog

In chemical probe development, subtle changes to a molecule's structure can lead to profound changes in biological activity. 3-(1-Methylcyclobutyl)-3-oxopropanenitrile is a direct analog where a single methyl group is added to the cyclobutyl ring. Procurement of the unmethylated 3-cyclobutyl-3-oxopropanenitrile alongside this analog allows researchers to quantitatively probe the 'magic methyl' effect [6]—the phenomenon where adding a single methyl group can dramatically enhance potency. This pair of compounds provides a controlled system for studying the role of steric bulk and lipophilicity (cLogP difference of ~0.5 units) in target engagement and selectivity .

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